Tri(diisobutylcarbinyl) borate
Description
Tri(diisobutylcarbinyl) borate, also known as tris(4-methyl-2-pentyl) boric acid ester, is a borate ester with the molecular formula C₁₈H₃₉BO₃ and a molar mass of 314.38 g/mol . The compound features three diisobutylcarbinyl groups (branched alkyl substituents) bonded to a central boron atom. Its bulky steric profile distinguishes it from simpler borate esters like tri(n-butyl) or triisopropyl borates.
Key physicochemical properties include:
- Thermal stability: The branched substituents likely enhance resistance to thermal degradation compared to linear analogs.
- Toxicity: It exhibits mild oral toxicity (LD₅₀ in mice: 6200 mg/kg) and is a severe eye irritant (100 mg caused significant irritation in rabbit tests) .
- Reactivity: Like most borate esters, it hydrolyzes in the presence of water, though the bulky groups may slow this process.
Properties
CAS No. |
73758-18-6 |
|---|---|
Molecular Formula |
C27H57BO3 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
tris(3,5-dimethylheptan-4-yl) borate |
InChI |
InChI=1S/C27H57BO3/c1-13-19(7)25(20(8)14-2)29-28(30-26(21(9)15-3)22(10)16-4)31-27(23(11)17-5)24(12)18-6/h19-27H,13-18H2,1-12H3 |
InChI Key |
DALDOQDZVZPDLY-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C(C)CC)C(C)CC)(OC(C(C)CC)C(C)CC)OC(C(C)CC)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(diisobutylcarbinyl) borate can be synthesized through the reaction of boric acid with diisobutylcarbinol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
B(OH)3+3(diisobutylcarbinol)→Tri(diisobutylcarbinyl) borate+3H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where boric acid and diisobutylcarbinol are fed into a reactor with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tri(diisobutylcarbinyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borate esters.
Scientific Research Applications
Tri(diisobutylcarbinyl) borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used as a lubricant additive due to its friction-reducing properties and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which tri(diisobutylcarbinyl) borate exerts its effects involves the formation of stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including catalysis and stabilization of reactive intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tri(diisobutylcarbinyl) borate with structurally related borate esters:
- Solubility : Bulkier alkyl groups likely decrease solubility in polar solvents compared to sodium triethylborate, an ionic compound with high aqueous solubility .
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